molecular formula C21H21N5O2 B298782 2-[(1-{3-nitro-4-piperidin-1-ylphenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile

2-[(1-{3-nitro-4-piperidin-1-ylphenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile

Numéro de catalogue B298782
Poids moléculaire: 375.4 g/mol
Clé InChI: SOXADIPSOHYRLJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(1-{3-nitro-4-piperidin-1-ylphenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. The compound was first synthesized in the 1970s as a byproduct of an attempt to create a synthetic opioid, but its unexpected neurotoxic effects quickly drew the attention of researchers studying Parkinson's disease.

Mécanisme D'action

MPTP is metabolized by the enzyme monoamine oxidase-B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, MPP+ interferes with mitochondrial function, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
MPTP-induced Parkinson's disease in animal models closely mimics the human disease, with the hallmark loss of dopaminergic neurons in the substantia nigra and subsequent dopamine depletion in the striatum. In addition to the motor symptoms of Parkinson's disease, MPTP has also been shown to cause cognitive and behavioral deficits in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One major advantage of using MPTP to induce Parkinson's disease in animal models is that it closely mimics the human disease, allowing for the study of potential treatments and underlying mechanisms in a relevant model system. However, the use of MPTP in animal research also has several limitations, including the fact that it only selectively targets dopaminergic neurons in the substantia nigra and does not replicate the full range of symptoms seen in human Parkinson's disease.

Orientations Futures

Despite its limitations, MPTP-induced Parkinson's disease in animal models remains a valuable tool for studying the disease and developing potential treatments. Future research directions may include the development of more selective and targeted neurotoxins for use in animal models, as well as the use of alternative model systems such as induced pluripotent stem cells (iPSCs) derived from Parkinson's disease patients. Additionally, further research into the underlying mechanisms of MPTP-induced neurotoxicity may lead to the development of new treatments for Parkinson's disease.

Méthodes De Synthèse

MPTP can be synthesized using a multi-step process involving the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with nitric acid and piperidine. The resulting compound is then reacted with 2,5-dimethyl-3-pyrroline-1-carboxaldehyde and malononitrile to yield MPTP.

Applications De Recherche Scientifique

MPTP has been widely used in scientific research to study the mechanisms underlying Parkinson's disease. The compound is able to selectively destroy dopaminergic neurons in the substantia nigra, leading to the characteristic motor symptoms of Parkinson's disease such as tremors, rigidity, and bradykinesia. Animal models of Parkinson's disease induced by MPTP have been used to study the efficacy of potential treatments for the disease and to better understand the underlying neurobiology of the disease.

Propriétés

Formule moléculaire

C21H21N5O2

Poids moléculaire

375.4 g/mol

Nom IUPAC

2-[[2,5-dimethyl-1-(3-nitro-4-piperidin-1-ylphenyl)pyrrol-3-yl]methylidene]propanedinitrile

InChI

InChI=1S/C21H21N5O2/c1-15-10-18(11-17(13-22)14-23)16(2)25(15)19-6-7-20(21(12-19)26(27)28)24-8-4-3-5-9-24/h6-7,10-12H,3-5,8-9H2,1-2H3

Clé InChI

SOXADIPSOHYRLJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])C)C=C(C#N)C#N

SMILES canonique

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])C)C=C(C#N)C#N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.